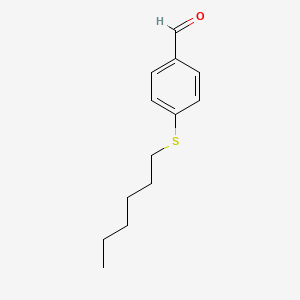

4-(Hexylthio)-benzaldehyde

Description

4-(Hexylthio)-benzaldehyde (C₁₃H₁₈OS) is a benzaldehyde derivative substituted with a hexylthio (-SC₆H₁₃) group at the para position. The thioether linkage distinguishes it from oxygen-containing analogs, conferring distinct electronic and lipophilic properties. This compound is primarily utilized in organic synthesis, particularly in the preparation of sulfur-containing heterocycles or as an intermediate in pharmaceuticals and materials science .

Propriétés

IUPAC Name |

4-hexylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,11H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDSCVSXTUDAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexylthio)-benzaldehyde typically involves the following steps:

-

Thioetherification: : The initial step involves the reaction of 4-bromobenzaldehyde with hexanethiol in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the substitution reaction, resulting in the formation of 4-(Hexylthio)-benzaldehyde.

-

Purification: : The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-(Hexylthio)-benzaldehyde can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the process, ensuring consistent quality and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Hexylthio)-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hexylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4-(Hexylthio)benzoic acid.

Reduction: 4-(Hexylthio)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(Hexylthio)-benzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Pharmaceuticals: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Biology: The compound is used as a probe to study various biochemical pathways and interactions.

Mécanisme D'action

The mechanism of action of 4-(Hexylthio)-benzaldehyde depends on its specific application. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexylthio group may also interact with hydrophobic regions of biomolecules, affecting their function and stability.

Comparaison Avec Des Composés Similaires

4-(Hexyloxy)benzaldehyde

- Substituent : -OC₆H₁₃ (alkoxy group).

- Electronic Effect : Electron-donating via oxygen’s lone pairs.

- Molecular Weight : 206.28 g/mol (calculated) .

- Key Differences: Lipophilicity: The thioether in 4-(hexylthio)-benzaldehyde enhances lipophilicity compared to the alkoxy group, affecting solubility in non-polar solvents .

- Applications : Used in liquid crystals and polymer materials due to its moderate polarity .

4-(Trifluoromethyl)benzaldehyde

- Substituent : -CF₃ (strong electron-withdrawing group).

- Electronic Effect : Electron-withdrawing, deactivating the aromatic ring.

- Molecular Weight : 174.12 g/mol (calculated).

- Key Differences :

- Reactivity : The -CF₃ group increases electrophilicity of the aldehyde, accelerating Schiff base formation compared to 4-(hexylthio)-benzaldehyde .

- Metabolic Stability : Trifluoromethyl groups enhance resistance to oxidative degradation, making this compound valuable in agrochemicals and pharmaceuticals .

- Applications : Intermediate in drugs and pesticides .

4-Hydroxybenzaldehyde

- Substituent : -OH (hydroxyl group).

- Electronic Effect : Electron-donating and hydrogen-bonding capable.

- Molecular Weight : 122.12 g/mol .

- Key Differences :

- Solubility : Higher water solubility due to -OH, unlike the hydrophobic 4-(hexylthio)-benzaldehyde.

- Stability : Susceptible to oxidation under acidic conditions.

- Applications : Antioxidants, flavorants, and precursors in bezafibrate synthesis .

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

- Substituent : Benzene fused with an imidazole-sulfanyl group.

- Electronic Effect : Moderately electron-withdrawing due to aromatic heterocycle.

- Key Differences: Steric Effects: Bulky benzimidazole moiety may hinder condensation reactions compared to linear hexylthio groups . Bioactivity: Potential antimicrobial or anticancer applications due to hydrogen-bonding sites .

4-(Dimethylamino)benzaldehyde

- Substituent : -N(CH₃)₂ (strong electron-donating group).

- Electronic Effect : Activates the aromatic ring, increasing aldehyde reactivity.

- Applications : Widely used in Schiff base synthesis for drug candidates and dyes .

Comparative Data Table

Activité Biologique

4-(Hexylthio)-benzaldehyde is an organic compound with potential biological activity that has been the subject of various studies. Its unique structure, featuring a hexylthio group attached to a benzaldehyde moiety, suggests diverse interactions within biological systems. This article reviews the biological activity of 4-(Hexylthio)-benzaldehyde, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C11H14OS

- Molecular Weight : 198.30 g/mol

- IUPAC Name : 4-(hexylthio)benzaldehyde

Antimicrobial Activity

Research indicates that 4-(Hexylthio)-benzaldehyde exhibits significant antimicrobial properties against various pathogens. A study conducted by demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Studies have also explored the anticancer potential of 4-(Hexylthio)-benzaldehyde. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is thought to involve apoptosis induction through the activation of caspase pathways.

- Case Study : A recent publication reported that treatment with 4-(Hexylthio)-benzaldehyde resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value of approximately 25 µM after 48 hours of exposure .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| A549 | 30 | Cell cycle arrest and apoptosis |

The biological activities of 4-(Hexylthio)-benzaldehyde can be attributed to its ability to interact with various cellular targets. The hexylthio group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. This property may contribute to its antimicrobial effects by disrupting membrane integrity.

In cancer cells, the compound may induce oxidative stress, leading to DNA damage and subsequent apoptosis. Further studies are required to elucidate the precise molecular pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.